

Physical and chemical properties of 4-(Diethylamino)but-2-enal

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Compound of Interest

Compound Name: 4-(Diethylamino)but-2-enal

Cat. No.: B15411515

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In-Depth Technical Guide: 4-(Diethylamino)but-2-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the organic compound **4-(Diethylamino)but-2-enal**. Due to the limited availability of published experimental data for this specific molecule, this document primarily consolidates computed property predictions from reputable chemical databases. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge gaps and suggesting a potential workflow for further experimental characterization.

Chemical Identity and Structure

4-(Diethylamino)but-2-enal is a member of the aminobutenal class of organic compounds. Its structure features a four-carbon aldehyde with a double bond at the second position and a diethylamino group attached to the fourth carbon.

Table 1: Chemical Identifiers for **4-(Diethylamino)but-2-enal**

Identifier	Value	Citation
IUPAC Name	4-(diethylamino)but-2-enal	[1]
CAS Number	560128-76-9	[1]
Molecular Formula	C ₈ H ₁₅ NO	[1]
Molecular Weight	141.21 g/mol	[1]
Canonical SMILES	CCN(CC)CC=CC=O	[1]
InChI	InChI=1S/C8H15NO/c1-3-9(4-2)7-5-6-8-10/h5-6,8H,3-4,7H2,1-2H3	[1]
InChIKey	VIJCVSKJHJDHHZ-UHFFFAOYSA-N	[1]

Physicochemical Properties

The experimental determination of the physicochemical properties of **4-(Diethylamino)but-2-enal** has not been extensively reported in the scientific literature. The following table summarizes the computed data available from the PubChem database. These values are predictions based on computational models and should be used as estimates pending experimental verification.

Table 2: Computed Physicochemical Properties of **4-(Diethylamino)but-2-enal**

Property	Value	Citation
XLogP3-AA (LogP)	0.8	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	4	[1]
Exact Mass	141.115364102	[1]
Monoisotopic Mass	141.115364102	[1]
Topological Polar Surface Area	20.3 Å ²	[1]
Heavy Atom Count	10	[1]
Formal Charge	0	[1]
Complexity	127	[1]

Note on Experimental Data: Extensive searches of scientific databases did not yield experimentally determined values for properties such as appearance, boiling point, melting point, or solubility for **4-(Diethylamino)but-2-enal**.

Synthesis, Reactivity, and Stability

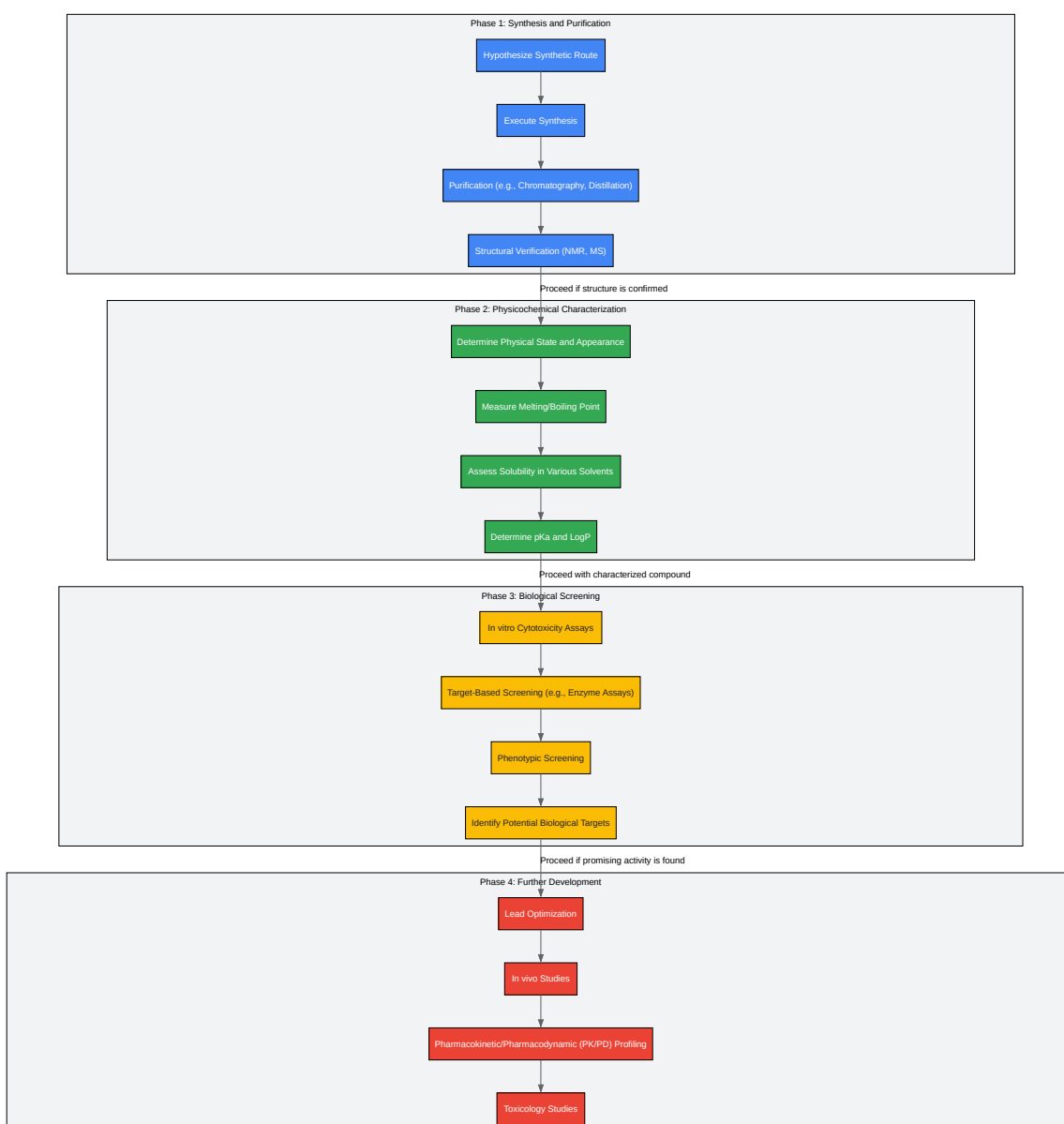
Detailed experimental protocols for the synthesis, purification, and analysis of **4-(Diethylamino)but-2-enal** are not readily available in the published literature. Similarly, information regarding its specific chemical reactivity, stability under various conditions, and degradation profile is currently undocumented.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no published information on the biological activity of **4-(Diethylamino)but-2-enal**, nor has it been implicated in any specific signaling pathways. Its structural similarity to other molecules with biological relevance may suggest potential areas of investigation, but any such hypotheses would require experimental validation.

Proposed Workflow for Compound Characterization

Given the scarcity of experimental data for **4-(Diethylamino)but-2-enal**, a structured approach is necessary for its proper characterization. The following diagram outlines a logical workflow for researchers interested in investigating this compound.



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Caption: A logical workflow for the characterization of a novel chemical entity.

Conclusion

4-(Diethylamino)but-2-enal is a chemical compound for which basic identifying information is available, but a significant gap exists in the experimental data regarding its physicochemical properties, synthesis, reactivity, and biological activity. The computed properties presented in this guide offer a starting point for further investigation. The proposed characterization workflow provides a roadmap for researchers to systematically elucidate the properties of this and other under-characterized molecules. Future experimental work is essential to validate the computational predictions and to understand the potential applications of **4-(Diethylamino)but-2-enal** in medicinal chemistry, materials science, or other fields.

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References

- 1. 4-(Diethylamino)but-2-enal | C₈H₁₅NO | CID 71441444 - PubChem [pubchem.ncbi.nlm.nih.gov]
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